molecular formula C4H6ClNOS B045219 2-Methyl-4-isothiazolin-3-one hydrochloride CAS No. 26172-54-3

2-Methyl-4-isothiazolin-3-one hydrochloride

Cat. No. B045219
CAS RN: 26172-54-3
M. Wt: 151.62 g/mol
InChI Key: SJXPQSRCFCPWQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-isothiazolin-3-one derivatives, including hydrochloride variants, can be achieved through a one-step chlorination-cyclization of corresponding 3,3'-dithiodipropionamides. This method allows for the production of a comprehensive series of 2-substituted-4-isothiazolin-3-ones. Notably, during the synthesis, 5-chloro-4-isothiazolin-3-ones can be isolated as side products, supporting a reaction pathway that involves the introduction of chlorine adjacent to the sulfur atom in intermediate products (Lewis et al., 1971).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-isothiazolin-3-one hydrochloride is characterized by the presence of an isothiazolin-3-one ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This core structure plays a crucial role in the compound's biological activity, providing the necessary reactivity for its antimicrobial action. The molecular structure also includes a methyl group at the 2-position, which influences its physical and chemical properties.

Chemical Reactions and Properties

Isothiazolinones, including 2-Methyl-4-isothiazolin-3-one, undergo various chemical reactions, reflecting their reactivity and functionality. These compounds can participate in halogenation reactions, where bromination yields 4-bromo derivatives and chlorination primarily produces 4,5-dichloro derivatives. Such reactions underscore the versatility of isothiazolinones as synthetic intermediates and their potential modifications for specific applications (Weiler et al., 1977).

Scientific Research Applications

  • Microbial Growth Control in Water-Containing Solutions

    • Field : Microbiology and Industrial Manufacturing
    • Application : 2-Methyl-4-isothiazolin-3-one hydrochloride (MIT) is used for controlling microbial growth in water-containing solutions . It’s typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon .
    • Method : Kathon is supplied to manufacturers as a concentrated stock solution containing from 1.5 to 15% of CMIT/MIT .
    • Results : This application effectively controls microbial growth in various industrial applications .
  • Ochratoxin A Analysis in Spices

    • Field : Food Safety and Quality Control
    • Application : MIT may be used as an antimicrobial preservative for the analysis of Ochratoxin A in spices .
    • Method : The analysis involves using clean-up tandem immunoassay columns followed by confirmation by high-performance liquid chromatography technique .
    • Results : This method allows for the detection and quantification of Ochratoxin A, a toxic compound, in spices .
  • Non-Formalin Products for Wallpaper Adhesives

    • Field : Adhesive Manufacturing
    • Application : MIT is used in non-formalin products for wallpaper adhesives .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in the adhesive .
  • Effect on Bronchial Epithelial Cells

    • Field : Biomedical Research
    • Application : MIT has been used as a cytotoxic substance to investigate its effect on bronchial epithelial cells (BEAS-2B cells) and its role in apoptotic cell death .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to understand its cytotoxic effects and its role in apoptotic cell death .
  • Effect on Neural Axons and Dendrites Development

    • Field : Neuroscience
    • Application : MIT has been used to study the effects of tyrosine phosphorylation on focal adhesion kinase (FAK) activity in the development of neural axons and dendrites .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to understand its effects on the development of neural axons and dendrites .
  • Preservative in Cosmetic Industry

    • Field : Cosmetology
    • Application : MIT is widely used as a preservative in the cosmetic industry .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in cosmetic products .
  • Pesticide in Paints and Water Tanks

    • Field : Industrial Manufacturing
    • Application : MIT is used as a pesticide, for example, in paints and water tanks .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in paints and water tanks .
  • Biocide and Preservative in Personal Care Products

    • Field : Personal Care Product Manufacturing
    • Application : MIT is used as a biocide and preservative in personal care products .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in personal care products .
  • Preservative in Cosmetic Industry

    • Field : Cosmetology
    • Application : MIT is extensively used in the cosmetic industry as a preservative .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in cosmetic products .
  • Pesticide in Paints and Water Tanks

    • Field : Industrial Manufacturing
    • Application : MIT is used as a pesticide, for example, in paints and water tanks .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in paints and water tanks .
  • Biocide and Preservative in Personal Care Products

    • Field : Personal Care Product Manufacturing
    • Application : MIT is used as a biocide and preservative in personal care products .
    • Method : The exact method of application or experimental procedures in this context is not specified in the available data .
    • Results : The use of MIT in this context helps to prevent microbial growth in personal care products .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methyl-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXPQSRCFCPWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2682-20-4 (Parent)
Record name Methylisothiazolinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040740
Record name 2-Methyl-3-isothiazolone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-4-isothiazolin-3-one hydrochloride

CAS RN

26172-54-3
Record name 2-Methyl-4-isothiazolin-3-one hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26172-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylisothiazolinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 2-Methyl-3-isothiazolone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-isothiazol-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166
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Record name 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-isothiazolin-3-one hydrochloride
Reactant of Route 2
2-Methyl-4-isothiazolin-3-one hydrochloride
Reactant of Route 3
2-Methyl-4-isothiazolin-3-one hydrochloride
Reactant of Route 4
2-Methyl-4-isothiazolin-3-one hydrochloride
Reactant of Route 5
2-Methyl-4-isothiazolin-3-one hydrochloride
Reactant of Route 6
2-Methyl-4-isothiazolin-3-one hydrochloride

Citations

For This Compound
24
Citations
B De, K Gupta, M Mandal, N Karak - Materials Science and Engineering: C, 2015 - Elsevier
… MITH-NH is obtained by immobilization of 2-methyl-4-isothiazolin-3-one hydrochloride (MITH) at room temperature using sonication on OMMT-carbon dot reduced Cu 2 O nanohybid. …
Number of citations: 36 www.sciencedirect.com
EJ Park, S Kim, J Chang - Environmental toxicology, 2018 - Wiley Online Library
… 2-methyl-4-isothiazolin-3-one hydrochloride (M6045) was purchased from Sigma-Aldrich Chemical Company (St. Louis, MO, USA) and dissolved in autoclaved distilled water (DW, 1 mg…
Number of citations: 13 onlinelibrary.wiley.com
ED Weiler, GA Miller… - Journal of Heterocyclic …, 1976 - Wiley Online Library
… (0.2 mole) of 5-chloro-2-methyl-4isothiazolin-3-one hydrochloride in 200 ml. of 1:1 (v:v) ethyl acetate-dimethylformamide was slowly added 28.4 g. (0.4 mole) of chlorine. …
Number of citations: 6 onlinelibrary.wiley.com
W He, L Pan, W Han, X Wang - Antibiotics, 2021 - mdpi.com
… solution we used (Figure 2B), and followed MS analysis identified these chemicals as 2- methyl-4-isothiazolin-3-one (Figure S1) and 2-methyl-4-isothiazolin-3-one hydrochloride (…
Number of citations: 2 www.mdpi.com
PD Sheet, C No - biovendor.com
… 2-Methyl-4 isothiazolin-3-onehydrochloride; also contains bright blue dye … BSA solution; preservative - 0,01% Bronidox L, 0,01% 2-Methyl4-isothiazolin-3-onehydrochloride, colourless …
Number of citations: 2 www.biovendor.com
M Aleksic, E Thain, SJ Gutsell, CK Pease… - … and ocular toxicology, 2007 - Taylor & Francis
… -methanosulfanomid-oethyl)-2-methyl-1,4-phenylenediamine (sesquisulfate, monohydrate)), moderate senisitisers (2-hydroxyethyl acrylate, 2-methyl-4-isothiazolin-3-one hydrochloride…
Number of citations: 2 www.tandfonline.com
BL Luna, JA Garcia, M Huang, PJ Ewing… - International journal of …, 2019 - Elsevier
Acinetobacter baumannii has emerged as a globally important nosocomial pathogen characterized by an increased multi-drug resistance (MDR), leaving limited options for treating its …
Number of citations: 4 www.sciencedirect.com
A Sunthitikawinsakul - pws.npru.ac.th
… We plan to continue this research using 2-methyl-4-isothiazolin-3-one hydrochloride as a preservative for inhibition of a Gram -ve bacteria and will look for for a marker compound to …
Number of citations: 0 pws.npru.ac.th
ZI Zubtsova, DA Zubtsov, EN Savvateeva… - Journal of …, 2009 - Elsevier
… Bovine serum albumin (BSA), 2-methyl-4-isothiazolin-3-one hydrochloride (MIT), polyvinyl alcohol (PVA), 50 kDa, polyvinyl pyrrolidone (PVP), 360 kDa, N-hydroxysuccinimidobiotin, …
Number of citations: 17 www.sciencedirect.com
Z Wei, Y Fang, ML Gosztyla, AJ Li, W Huang… - Toxicology Letters, 2021 - Elsevier
Chemical-peptide conjugation is the molecular initiating event in skin sensitization. The OECD test guideline uses a high-performance liquid chromatography/ultraviolet (HPLC/UV) …
Number of citations: 9 www.sciencedirect.com

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